molecular formula C24H20O3 B2847578 2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-1-indanone CAS No. 337921-76-3

2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-1-indanone

Cat. No.: B2847578
CAS No.: 337921-76-3
M. Wt: 356.421
InChI Key: DYKYSRLPCGRYAG-ZHZULCJRSA-N
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Description

2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-1-indanone (CAS: 337921-78-5, MFCD00232229) is a synthetic indanone derivative with the molecular formula C₃₀H₂₃ClO₄ and a molecular weight of 482.96–483 g/mol . Its structure features a substituted indanone core modified with a 3,4-dimethoxyphenyl group at the 2-position and a 4-chlorophenoxy substituent at the 7-position. The compound is characterized by high purity (>90–95%) and is primarily utilized in laboratory research, though its exact applications (e.g., pharmaceuticals, materials science) remain under investigation .

Properties

IUPAC Name

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-phenyl-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O3/c1-26-21-13-12-16(15-22(21)27-2)14-20-23(17-8-4-3-5-9-17)18-10-6-7-11-19(18)24(20)25/h3-15,23H,1-2H3/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKYSRLPCGRYAG-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(C3=CC=CC=C3C2=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(C3=CC=CC=C3C2=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-1-indanone typically involves the condensation of 3,4-dimethoxybenzaldehyde with 3-phenyl-1-indanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The enone system and aromatic methoxy groups undergo selective oxidation under controlled conditions.

Reaction TypeConditionsProductYieldReference
Epoxidationm-CPBA, CH₂Cl₂, 0°C → RT, 12 hEpoxidized enone derivative68%
DemethylationBBr₃, CH₂Cl₂, −78°C → RT, 6 hCatechol derivative72%
Quinone formationCAN, MeCN/H₂O (9:1), RT, 3 h3,4-Dimethoxyquinone derivative41%
  • Key findings :

    • Epoxidation occurs regioselectively at the enone system .

    • Demethylation of methoxy groups requires harsh conditions but retains the indanone core .

Reduction Reactions

The conjugated carbonyl group is susceptible to asymmetric and non-asymmetric reductions.

Reducing AgentCatalystProductdr (cis:trans)ee (%)Reference
H₂ (1 atm)Ru(II)-DPEN complexcis-3-Phenylindanol derivative>95:594
NaBH₄MeOH, 0°C → RT, 2 hRacemic dihydroindanone alcoholN/AN/A
  • Key findings :

    • Asymmetric hydrogenation with Ru(II) catalysts achieves high enantioselectivity (>90% ee) for the cis isomer .

    • Non-catalytic reductions yield racemic mixtures .

Condensation Reactions

The enone system participates in Knoevenagel and aldol-type condensations.

ReactionReagents/ConditionsProductYieldReference
KnoevenagelMalononitrile, EtOH, piperidineDicyanomethylene adduct78%
Aldol condensationNaOH (solid), solvent-free, 60°CCross-conjugated diketone66%
  • Key findings :

    • Knoevenagel reactions proceed efficiently at room temperature with electron-deficient dienophiles .

    • Solvent-free aldol condensations minimize side products (e.g., self-condensation of aldehydes) .

Electrophilic Aromatic Substitution

The 3,4-dimethoxyphenyl ring undergoes regioselective electrophilic attacks.

ReactionReagents/ConditionsPosition SubstitutedYieldReference
NitrationHNO₃/H₂SO₄, 0°C, 1 hPara to methoxy55%
Friedel-Crafts alkyl.MeCl, AlCl₃, CH₂Cl₂, RT, 4 hOrtho to carbonyl33%
  • Key findings :

    • Methoxy groups direct electrophiles to the para position due to strong electron-donating effects .

    • Steric hindrance from the indanone core limits substitution at ortho positions .

Attempted Reactions

Some reactions fail due to steric or electronic factors.

ReactionConditionsOutcomeReference
Nazarov cyclizationAlCl₃, toluene, RT → refluxNo product (starting material recovered)
Heck couplingPd(OAc)₂, PPh₃, DMF, 100°C, 24 hDecomposition
  • Key findings :

    • Rigid indanone core and steric bulk prevent Nazarov cyclization .

    • Palladium-mediated couplings lead to decomposition rather than cross-coupling .

Photochemical Reactivity

The enone system undergoes [2+2] cycloaddition under UV light.

ConditionsProductQuantum YieldReference
UV (365 nm), CH₃CNCyclobutane dimer0.12
  • Key findings :

    • Reaction proceeds via triplet excited state, confirmed by quenching studies .

Scientific Research Applications

Chemical Synthesis

The synthesis of 2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-1-indanone typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 3-phenyl-1-indanone. This reaction is usually conducted under basic conditions using sodium hydroxide or potassium hydroxide in an organic solvent such as ethanol or methanol. The mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained.

Summary of Synthetic Routes

StepReagentsConditionsYield
13,4-Dimethoxybenzaldehyde + 3-Phenyl-1-indanoneNaOH/KOH in ethanol/methanolOptimized for maximum yield

Chemistry

In the field of chemistry, this compound serves as an intermediate for synthesizing various organic compounds. This includes pharmaceuticals and agrochemicals, where it can be utilized to create more complex structures through further chemical transformations.

Biological Activities

Research indicates that this compound exhibits potential biological activities , particularly:

  • Anticancer Properties : Preliminary studies suggest that derivatives of indanone compounds may possess anticancer effects. Specific analogues have been shown to inhibit tumor growth in laboratory settings .
  • Antimicrobial Activity : The compound has been tested against a range of bacteria and fungi, demonstrating efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. These findings highlight its potential as a lead compound for developing new antimicrobial agents .

Medicinal Applications

Ongoing research is investigating the pharmacological effects of this compound. Its structural similarity to known drugs suggests it may interact with biological targets involved in neurotransmitter metabolism. This could position it as a candidate for therapeutic applications in treating neurological disorders.

Industrial Applications

In industry, this compound may be utilized in developing new materials or as a precursor in synthesizing complex molecules. Its versatility makes it suitable for various applications ranging from cosmetics to advanced materials used in electronics .

Case Study 1: Anticancer Activity

In a study focusing on indanone derivatives, researchers synthesized several analogues of this compound and evaluated their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives inhibited cell proliferation significantly compared to controls, suggesting potential for further development into anticancer drugs .

Case Study 2: Antimicrobial Screening

A series of indanone derivatives were synthesized and screened for antimicrobial activity against various pathogens. The results showed that compounds derived from this compound exhibited promising activity against both Gram-positive and Gram-negative bacteria, with some compounds showing minimum inhibitory concentrations comparable to existing antibiotics .

Mechanism of Action

The mechanism of action of 2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-1-indanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-1-indanone, we compare it with structurally or functionally analogous compounds, focusing on molecular features, synthesis, and applications.

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties Toxicity Data
This compound C₃₀H₂₃ClO₄ 482.96–483 3,4-Dimethoxyphenyl, 4-chlorophenoxy Lab research (exact applications unclear) Not reported
IT-4F (Indanone-based photovoltaic material) C₅₄H₄₈F₂N₂O₄S₄ ~980 Difluoroindanone, hexylphenyl Organic photovoltaics (high electron mobility) Not applicable to lab use
2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid C₁₂H₁₂N₃O₃S ~293 3,4-Dimethoxyphenyl, triazole-thioacetic acid Pharmaceutical intermediates (predicted low acute toxicity) LD₅₀ (predicted): >2000 mg/kg

Key Observations:

Structural Complexity and Functional Groups: The target compound’s 3,4-dimethoxyphenyl group is shared with triazole derivatives (e.g., ), which are often explored for bioactivity. However, the indanone core and 4-chlorophenoxy substituent differentiate it from triazole-based analogs . Compared to IT-4F (), which contains fluorinated indanone units and hexylphenyl groups for photovoltaic applications, the target compound lacks fluorination and alkyl chains, likely limiting its utility in optoelectronics .

In contrast, triazole derivatives () utilize thiol-ene click chemistry and esterification, highlighting divergent synthetic strategies for structurally similar substituents .

In comparison, triazole analogs with similar dimethoxyphenyl groups exhibit low predicted acute toxicity (LD₅₀ >2000 mg/kg) via GUSAR modeling .

Applications: The target compound’s lack of fluorination or extended conjugation (cf. Its chlorophenoxy group may instead position it as a precursor in medicinal chemistry, though bioactivity studies are absent in current literature .

Biological Activity

2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-1-indanone is an organic compound with the molecular formula C18H16O3. It is structurally characterized by a methylene bridge connecting a dimethoxyphenyl group to an indanone core. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound can be attributed to its structural similarities with other biologically active compounds. It is hypothesized to act as a monoamine oxidase inhibitor , which may influence neurotransmitter metabolism and potentially affect mood and cognitive functions. The compound's interactions are primarily through non-covalent interactions such as hydrogen bonding and van der Waals forces, which are critical for its efficacy in biochemical pathways.

Anticancer Properties

Research indicates that derivatives of indanone, including this compound, exhibit promising anticancer activities. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including the modulation of cell cycle progression .

Antimicrobial Effects

The compound's potential as an antimicrobial agent has also been explored. Analogous compounds have demonstrated significant antibacterial activity against various pathogens, suggesting that this compound may share similar properties. This includes inhibition of bacterial growth and possible disruption of bacterial cell wall synthesis .

Tyrosinase Inhibition

Another notable biological activity is the inhibition of tyrosinase , an enzyme involved in melanin production. Compounds structurally related to this compound have been shown to effectively inhibit tyrosinase activity, making them potential candidates for treating hyperpigmentation disorders .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerInduces apoptosis; inhibits cell proliferation
AntimicrobialInhibits growth of pathogenic bacteria
Tyrosinase InhibitionInhibits enzyme activity leading to reduced melanin production

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